2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride

Catalog No.
S897839
CAS No.
908117-93-1
M.F
C21H25ClN2O4
M. Wt
368,44*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)ami...

CAS Number

908117-93-1

Product Name

2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride

IUPAC Name

2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride

Molecular Formula

C21H25ClN2O4

Molecular Weight

368,44*36,45 g/mole

InChI

InChI=1S/C21H24N2O4.ClH/c22-11-5-6-12-23(13-20(24)25)21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19H,5-6,11-14,22H2,(H,24,25);1H

InChI Key

MBHKMMQEFPEQOO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN)CC(=O)O.Cl

Synonyms

Fmoc-Abg-OHHCl;C21H24N2O4.HCl;6774AH;908117-93-1

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN)CC(=O)O.Cl

Peptide Synthesis

Fmoc-Abg-OH HCl is a building block for peptides, which are chains of amino acids. The "Fmoc" group (Fluorenylmethoxycarbonyl) acts as a protecting group during peptide synthesis, ensuring that only the desired amino acid reacts at each step. The "Abg" portion refers to the presence of an aminobutyric acid group, while "OH" indicates a hydroxyl group attached to the molecule. The "HCl" denotes the presence of hydrochloride salt.

Fmoc-Abg-OH HCl can be incorporated into peptide sequences to introduce specific functionalities. The aminobutyric acid group adds a spacer unit to the peptide backbone, potentially influencing its conformation and interaction with other molecules []. The hydroxyl group can be further modified to attach various chemical moieties, enabling the creation of peptide-based probes or drug candidates with desired properties [].

Here are some examples of how Fmoc-Abg-OH HCl might be used in peptide synthesis research:

  • Development of novel peptide drugs: Researchers can use Fmoc-Abg-OH HCl to synthesize peptides that target specific biological processes. By incorporating the aminobutyric acid and hydroxyl functionalities, they can optimize the peptide's interaction with its target and improve its potency or selectivity [].
  • Studying protein-peptide interactions: Fmoc-Abg-OH HCl can be used to create peptides that mimic specific protein motifs. These peptides can then be used to probe protein-peptide interactions, which are crucial for many cellular functions [].
  • Development of peptide-based biosensors: The ability to attach various chemical groups to the hydroxyl functionality of Fmoc-Abg-OH HCl allows for the creation of peptide-based sensors for detecting specific molecules. These sensors could be useful for medical diagnostics or environmental monitoring [].

2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid hydrochloride, also known as Fmoc-4-aminobutanoic acid hydrochloride, is a compound with the molecular formula C21H25ClN2O4 and a molecular weight of 396.89 g/mol. This compound is characterized by the presence of a fluorene moiety, which is a polycyclic aromatic hydrocarbon, attached to an amino acid structure. The fluorene derivative serves as a protective group in peptide synthesis, enhancing the stability and solubility of the amino acids during

Typical of amino acids and amines:

  • Peptide Bond Formation: It can react with other amino acids or peptide sequences to form peptide bonds, making it useful in peptide synthesis.
  • Deprotection Reactions: The fluorene moiety can be removed under specific conditions to yield the free amino acid, allowing for further functionalization or incorporation into larger biomolecules.
  • Acylation and Alkylation: The amino and carboxylic acid functionalities can undergo acylation or alkylation reactions, expanding its utility in organic synthesis .

The synthesis of 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid hydrochloride typically involves several steps:

  • Protection of Amino Groups: The amino group of 4-aminobutanoic acid is protected using the fluorene-derived protecting group.
  • Coupling Reaction: The protected amino acid is then coupled with other amino acids or activated carboxylic acids using standard peptide coupling reagents such as dicyclohexylcarbodiimide.
  • Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability .

This compound finds applications primarily in:

  • Peptide Synthesis: As a building block for constructing peptides with specific functionalities.
  • Research: Used in biochemical studies to explore protein interactions and enzyme activities.
  • Drug Development: Potential use in creating novel therapeutic agents targeting various diseases due to its structural properties.

Interaction studies involving 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid hydrochloride focus on its binding affinity with proteins and enzymes. Preliminary studies suggest that its derivatives may exhibit selective interactions with certain receptors or enzymes, which could be leveraged for drug design. Further investigation is necessary to elucidate these interactions fully and their implications for biological systems .

Several compounds share structural similarities with 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Aminobutanoic AcidC4H9NO2Simple structure without protective groups; naturally occurring.
Fmoc-GlycineC15H17NO2Contains Fmoc group; used in peptide synthesis but lacks the fluorene moiety.
N-Boc-LysineC12H22N2O3Has a different protective group (Boc); used for similar applications but differs in reactivity.
Fmoc-Dab-OHC19H20N2O4Similar protective group but different backbone; used in similar synthetic pathways .

The unique aspect of 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid hydrochloride lies in its combination of the fluorene moiety with an amino acid structure, providing distinct advantages in stability and reactivity compared to simpler analogs.

Dates

Last modified: 08-15-2023

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